CFTRinh-172 is a small molecule inhibitor specifically designed to target the cystic fibrosis transmembrane conductance regulator, commonly referred to as CFTR. This compound plays a crucial role in the regulation of chloride ion transport across epithelial cells, making it significant in both the study and treatment of various diseases associated with CFTR dysfunction, such as cystic fibrosis and polycystic kidney disease. The compound acts by inhibiting channel gating and blocking the pore of the CFTR protein, thereby preventing excessive ion flow.
CFTRinh-172 was identified through high-throughput screening processes aimed at finding effective inhibitors of CFTR. It belongs to the thiazolidinone class of compounds, characterized by their thiazolidine ring structure. Its synthesis involves specific chemical reactions that allow for the introduction of various functional groups that enhance its inhibitory properties against CFTR.
The synthesis of CFTRinh-172 involves a Knoevenagel condensation reaction between 2-thioxo-3-(trifluoromethylphenyl)-4-thiazolidinone and carboxybenzaldehyde in the presence of piperidine. This method allows for the formation of the thiazolidine ring while introducing trifluoromethyl and carboxy substituents at specific positions, which are vital for its biological activity. The typical yield from this synthesis ranges between 70% to 85%, and purity assessments show greater than 99% purity based on thin-layer chromatography and high-performance liquid chromatography analyses .
CFTRinh-172 has a complex molecular structure characterized by three distinct rings:
CFTRinh-172 primarily functions through steric occlusion within the CFTR pore. The interaction with specific amino acid residues leads to conformational changes that collapse the chloride selectivity filter, effectively blocking ion transport. The binding mechanism involves hydrophobic interactions and salt bridges with residues from transmembrane segments 1, 6, 8, 9, and 12 .
The compound's efficacy as an inhibitor has been demonstrated through various biochemical assays that measure chloride ion currents in cells expressing CFTR. These studies reveal that substitutions in critical residues can significantly alter the binding affinity of CFTRinh-172, highlighting its specificity .
CFTRinh-172 inhibits CFTR by binding within its pore, stabilizing a conformation that prevents channel gating without disrupting nucleotide-binding domain dimerization. This dual functionality—acting as both a pore blocker and a gating modulator—distinguishes it from other conventional ion channel inhibitors .
Experimental techniques such as single-molecule fluorescence resonance energy transfer have confirmed that CFTRinh-172 does not interfere with nucleotide-binding domain interactions but effectively inhibits channel activity through structural stabilization .
These properties make CFTRinh-172 suitable for laboratory studies focused on ion channel dynamics and therapeutic applications targeting hyperactive CFTR pathways.
CFTRinh-172 is primarily utilized in scientific research related to cystic fibrosis and other conditions involving dysregulated chloride transport. Its ability to inhibit CFTR function makes it a valuable tool for:
CFTRinh-172 (3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone) features a thiazolidinone heterocycle as its central pharmacophore, decorated with strategically positioned functional groups that confer target specificity and potency. The molecule’s planar structure incorporates a benzylidene moiety at the 5-position linked to a para-carboxylated phenyl ring, critical for ionic interactions, while the 3-position anchors a 3-trifluoromethylphenyl group that enhances hydrophobic binding [1] [4]. Cryo-EM studies reveal that the trifluoromethyl group engages in hydrophobic contacts with residues from transmembrane segments 6, 8, and 12 (notably Met348, Phe342, and Ser913), while the carboxylate group forms a salt bridge with Lys95 in TM1, stabilizing the inhibitor within CFTR’s central pore [1]. The 2-thioxo group on the thiazolidinone ring further stabilizes the binding pose through van der Waals interactions with TM8 and TM12 residues [1].
Table 1: Key Functional Groups and Their Roles in CFTR Binding
Functional Group | Position | Interaction Type | Binding Partners (Residues) |
---|---|---|---|
Trifluoromethylphenyl | C3 | Hydrophobic | TM6 (Met348), TM8 (Phe342), TM12 (Ser913) |
Carboxylate | C4' (phenyl) | Salt bridge/Ionic | TM1 (Lys95) |
Benzylidene linkage | C5 | Conformational rigidity | - |
2-Thioxo group | C2 | van der Waals | TM8, TM12 |
The synthesis of CFTRinh-172 follows a convergent strategy typical of 5-arylidene-2-thioxothiazolidin-4-ones. The core scaffold is assembled via a Knoevenagel condensation between a functionalized thiazolidine-2,4-dione intermediate and a substituted benzaldehyde derivative. Specifically, 3-(3-trifluoromethylphenyl)-2-thioxothiazolidin-4-one is reacted with 4-formylbenzoic acid under acidic catalysis (e.g., piperidine/acetic acid) or microwave irradiation to yield the final benzylidene product [4] [5]. Purification employs recrystallization from ethanol/dimethylformamide mixtures or preparative HPLC, achieving >98% purity [5]. Modifications to this route focus on optimizing the electrophilicity of the aldehyde component and controlling reaction temperature to suppress Z/E isomerization, which could affect binding potency.
CFTRinh-172 exhibits markedly asymmetric solubility across solvents, governed by its amphiphilic structure. It demonstrates high solubility in aprotic dipolar solvents like dimethyl sulfoxide (DMSO; 82 mg/mL, 200.29 mM), facilitating stock solution preparation for cellular assays [4]. In contrast, it is nearly insoluble in aqueous buffers (e.g., PBS or pure water) and alcohols (e.g., ethanol), restricting biological administration routes [4] [5]. This solubility profile necessitates formulation with excipients like PEG-300 (40%) and Tween-80 (5%) for in vivo delivery, yielding clear solutions at ~9 mg/mL [4].
Table 2: Solubility of CFTRinh-172 in Common Solvents
Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
---|---|---|---|
DMSO | 82.0 | 200.29 | Hygroscopic; use fresh batches |
Water | <0.1 | <0.24 | Practically insoluble |
Ethanol | <0.5 | <1.22 | Insoluble |
PEG-300/Tween-80 | 9.0 (formulated) | 21.98 | Clear solution for in vivo studies |
Stability assessments indicate that CFTRinh-172 remains intact in serum-containing buffers (e.g., cell culture media) for ≥24 hours at 37°C, as confirmed by HPLC-MS [4]. However, its benzylidene double bond is susceptible to photo-isomerization and nucleophilic attack under prolonged UV exposure or strongly alkaline conditions (pH >9.0) [5]. In physiological pH (7.4), hydrolysis is negligible over 48 hours. For long-term storage, lyophilized powder is stable at -20°C for years, while DMSO stocks (-80°C) retain activity for 6 months [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3